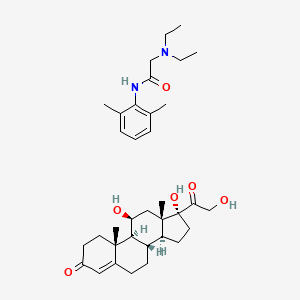
Hydrocortisone and lidocaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrocortisone and lidocaine is a combination compound used primarily in topical applications to relieve pain, itching, and inflammation. Hydrocortisone is a corticosteroid that reduces inflammation by suppressing the immune response, while lidocaine is a local anesthetic that numbs the affected area by blocking nerve signals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrocortisone: Hydrocortisone is synthesized from cholesterol through a series of chemical reactions, including oxidation and reduction steps.
Lidocaine: Lidocaine is synthesized through the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide.
Industrial Production Methods
Hydrocortisone: Industrial production of hydrocortisone involves microbial fermentation using specific strains of bacteria or fungi to convert sterols into hydrocortisone.
Lidocaine: Lidocaine is produced industrially through a multi-step chemical synthesis process, starting from 2,6-dimethylaniline.
Chemical Reactions Analysis
Types of Reactions
Reduction: Lidocaine can be reduced to its corresponding amine, which can further react to form various derivatives.
Substitution: Both hydrocortisone and lidocaine can undergo substitution reactions to form different analogs with modified properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents for hydrocortisone include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used for the reduction of lidocaine.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
Hydrocortisone Oxidation: The major product is cortisone.
Lidocaine Reduction: The major product is the corresponding amine derivative.
Substitution Products: Various analogs with modified pharmacological properties.
Scientific Research Applications
Hydrocortisone and lidocaine have a wide range of scientific research applications:
Mechanism of Action
Hydrocortisone: Hydrocortisone exerts its effects by binding to glucocorticoid receptors, leading to the suppression of inflammatory gene expression and reduction of immune cell activity
Lidocaine: Lidocaine works by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses, resulting in local anesthesia
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: Similar compounds include prednisone, dexamethasone, and betamethasone, which are also corticosteroids with anti-inflammatory properties.
Uniqueness
Properties
CAS No. |
763123-39-3 |
|---|---|
Molecular Formula |
C35H52N2O6 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5.C14H22N2O/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;7-9H,5-6,10H2,1-4H3,(H,15,17)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |
InChI Key |
YSNHIBGUFIJZMA-WDCKKOMHSA-N |
Isomeric SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















